(S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole

asymmetric allylic C–H oxidation isochroman synthesis chiral sulfoxide-oxazoline ligands

(S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole (CAS 2242702-44-7) is a member of the chiral aryl sulfoxide-oxazoline (ArSOX) ligand family, designed as a bidentate (S,N) ligand for palladium(II)-catalyzed enantioselective C–H functionalization reactions. The ligand architecture combines a stereogenic tert-butyl-substituted aryl sulfoxide donor with a chiral 4-phenyl-4,5-dihydrooxazoline ring, enabling cooperative stereochemical communication at the metal center.

Molecular Formula C25H25NO2S
Molecular Weight 403.5 g/mol
Cat. No. B15126425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole
Molecular FormulaC25H25NO2S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4
InChIInChI=1S/C25H25NO2S/c1-25(2,3)19-13-15-20(16-14-19)29(27)23-12-8-7-11-21(23)24-26-22(17-28-24)18-9-5-4-6-10-18/h4-16,22H,17H2,1-3H3/t22-,29?/m1/s1
InChIKeyZIDRZTBFZIWXMW-DMDVIOLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole: A Chiral Sulfoxide-Oxazoline (ArSOX) Ligand for Asymmetric Pd(II) Catalysis


(S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole (CAS 2242702-44-7) is a member of the chiral aryl sulfoxide-oxazoline (ArSOX) ligand family, designed as a bidentate (S,N) ligand for palladium(II)-catalyzed enantioselective C–H functionalization reactions [1]. The ligand architecture combines a stereogenic tert-butyl-substituted aryl sulfoxide donor with a chiral 4-phenyl-4,5-dihydrooxazoline ring, enabling cooperative stereochemical communication at the metal center [2]. Commercial availability at 98% purity (validated by NMR, HPLC, GC) from multiple vendors supports its procurement for methodology development and medicinal chemistry applications .

Why Generic Substitution Fails for (S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole in Asymmetric C–H Functionalization


In the Pd(II)/ArSOX catalytic manifold, both the absolute configuration at sulfur and the nature of the sulfoxide aryl substituent critically govern enantioselectivity [1]. Diastereomeric mismatched ligands can invert or erase asymmetric induction: the (S,R)-diastereomer of a related ArSOX ligand gave only −20% ee vs. 64% ee for the matched (S,S)-diastereomer in allylic C–H alkylation [1]. Alkyl-substituted sulfoxide-oxazoline ligands (e.g., iPrSOX, tBuSOX) deliver substantially lower enantioselectivities (25–76% ee) compared to aryl-substituted congeners [2]. Furthermore, omitting the sulfoxide altogether by using a mono-oxazoline (L10) or replacing it with a bis-sulfoxide (L9) collapses enantioselectivity to minimal levels (12% ee and −6% ee, respectively) [2]. These data demonstrate that generic substitution—altering diastereomer, sulfoxide substituent, or ligand class—is not viable for preserving catalytic performance.

Quantitative Differentiation Evidence for (S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole vs. Closest Analogs


tBu-ArSOX vs. CF3-ArSOX: Enantioselectivity and Yield Trade-off in Pd(II)-Catalyzed Allylic C–H Oxidation

In the Pd(II)-catalyzed asymmetric allylic C–H oxidation of terminal olefins to isochromans, tBu-ArSOX (the target compound) delivered 92% ee with 70% isolated yield, whereas the electronically distinct CF3-ArSOX (L8) provided 93% ee but with substantially lower yield (49%) [1]. Thus, the tert-butyl-substituted ligand achieves a balance of high enantioselectivity and superior productivity.

asymmetric allylic C–H oxidation isochroman synthesis chiral sulfoxide-oxazoline ligands

Aryl vs. Alkyl Sulfoxide in ArSOX Ligands: Critical Impact on Enantioselectivity

Replacing the aryl sulfoxide moiety with an alkyl sulfoxide dramatically compromises enantioselectivity. tBu-ArSOX (aryl, tert-butylphenyl) achieves 92% ee, whereas the corresponding alkyl sulfoxide ligands iPrSOX (L3) and tBuSOX (L4) give only 76% ee and 25% ee, respectively, under identical conditions [1]. This 16–67% ee deficit underscores the essential role of the aryl sulfoxide in establishing a productive chiral environment at the Pd(II) center.

chiral sulfoxide ligands enantioselectivity comparison Pd(II)-catalyzed allylic oxidation

Matched Diastereomer Advantage: (S,S)-ArSOX vs. (S,R)-ArSOX in Asymmetric Allylic C–H Alkylation

The diastereomeric purity of the ArSOX ligand is decisive: in Pd(II)-catalyzed asymmetric allylic C–H alkylation of 2-nitrotetralone with a terminal olefin, the matched (S,S)-ArSOX ligand (L2) delivered 64% ee, whereas the mismatched (S,R)-diastereomer (L1) produced the opposite enantiomer with only −20% ee [1]. The target compound, bearing the defined (S,S) configuration at both the sulfoxide sulfur and the oxazoline carbon, is the optimal diastereomer for achieving high enantioselectivity in this catalytic manifold.

diastereomeric ligand comparison asymmetric allylic alkylation matched-mismatched effects

ArSOX vs. Mono-Oxazoline and Bis-Sulfoxide Ligands: Necessity of the Sulfoxide-Oxazoline Bidentate Motif

The bidentate sulfoxide-oxazoline scaffold is indispensable. When the sulfoxide component is removed (chiral mono-oxazoline L10, 12% ee) or the oxazoline is replaced by a second sulfoxide (bis-sulfoxide L9, −6% ee), enantioselectivity is essentially abolished [1]. The ArSOX architecture, with its S,N-chelation, uniquely positions the substrate in the chiral pocket, enabling enantioselectivities exceeding 90% ee.

ligand class comparison bidentate S,N-ligand Pd(II)-catalyzed oxidation

tBu-ArSOX Enables Catalyst-Controlled Diastereoselectivity Unattainable with Achiral Bis-Sulfoxide Ligands

In the synthesis of 1,3-disubstituted isochromans, the chiral tBu-ArSOX ligand exerts catalyst-controlled diastereoselectivity far exceeding that of the achiral Pd(II)/bis-sulfoxide system. Under Pd(II)/(S,R)-tBu-ArSOX catalysis, the diastereomeric ratio (d.r.) reached >20:1 favoring the cis-diastereomer, compared to only 1.5:1 d.r. with achiral bis-sulfoxide L12 [1]. Moreover, the mismatched (R,S)-tBu-ArSOX reversed the diastereoselectivity to 1:2.8 favoring the trans-diastereomer, confirming ligand absolute configuration as the dominant stereocontrol element.

catalyst-controlled diastereoselectivity isochroman synthesis chiral vs. achiral ligand comparison

Commercial Availability and Defined Purity of the (S,S)-Diastereomer vs. Other ArSOX Congeners

The target (S,S)-tBu-ArSOX ligand is commercially stocked at 98% purity with certificate of analysis (NMR, HPLC, GC) from multiple suppliers, including Fluorochem and Bidepharm, at prices ranging from £100/100 mg to £385/1 g . In contrast, several other ArSOX ligands (e.g., L5–L10 from the literature) are not commercially available and require custom synthesis, increasing lead times and introducing batch-to-batch variability [1].

chiral ligand procurement commercial availability comparison diastereomeric purity

Optimal Application Scenarios for (S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole in Asymmetric Catalysis


Enantioselective Synthesis of Isochroman Scaffolds via Pd(II)-Catalyzed Allylic C–H Oxidation

tBu-ArSOX is the ligand of choice for the synthesis of chiral vinylisochromans from terminal olefin precursors via Pd(II)-catalyzed allylic C–H oxidation [1]. With 13 substrate examples all achieving ≥90% ee and the reaction tolerant of air and moisture, this protocol is suited for medicinal chemistry programs requiring rapid access to enantioenriched isochroman building blocks [1]. The 92% ee and 70% yield benchmark (Table 1, entry 11) make tBu-ArSOX preferable to CF3-ArSOX when reaction throughput is prioritized [1].

Asymmetric Allylic C–H Alkylation of Terminal Olefins with β-Ketoester Nucleophiles

In Pd(II)/cis-ArSOX-catalyzed asymmetric allylic C–H alkylation, the aryl sulfoxide-oxazoline framework—exemplified by ligands L2–L7—enables broad scope across allylarenes and aliphatic olefins with average enantioselectivities >90% ee across 37 examples [2]. The tert-butyl-substituted ArSOX scaffold provides the oxidative stability required for these transformations, which proceed under acidic, oxidizing conditions that degrade many conventional chiral ligands [2].

Catalyst-Controlled Diastereoselective Synthesis of 1,3-Disubstituted Isochromans

The chiral (S,R)-tBu-ArSOX ligand achieves >20:1 diastereomeric ratio in the formation of 1,3-disubstituted isochromans, a >13-fold improvement over the achiral Pd(II)/bis-sulfoxide system (1.5:1 d.r.) [1]. This application is particularly relevant for the synthesis of biologically active compounds such as the antibiotic elutherin and the D1 agonist A77636, where stereochemically defined isochroman cores are essential [1].

Procurement for Methodology Development and Ligand Screening in C–H Functionalization

With commercial availability at 98% purity (Fluorochem, Bidepharm) and established performance benchmarks in peer-reviewed literature, the target compound is the preferred off-the-shelf choice for research groups initiating Pd(II)/ArSOX catalyst development . Immediate stock availability eliminates the multi-week synthesis and purification required for custom ArSOX ligands, allowing investigators to benchmark their own substrate classes against published data [2].

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